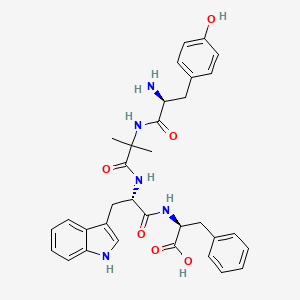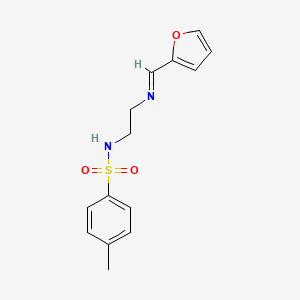
2-hydroxy-N-propan-2-ylbenzamide;1-iodo-2,3,4,5-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-propan-2-ylbenzamide and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical structures and properties. 2-hydroxy-N-propan-2-ylbenzamide is a benzamide derivative with a hydroxyl group and an isopropyl group attached to the benzene ring. 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with four methyl groups and one iodine atom attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
2-hydroxy-N-propan-2-ylbenzamide
Synthesis: This compound can be synthesized through the reaction of 2-hydroxybenzoic acid with isopropylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of 2-hydroxybenzoic acid and the amine group of isopropylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
-
1-iodo-2,3,4,5-tetramethylbenzene
Synthesis: This compound can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. The iodination reaction involves the substitution of a hydrogen atom on the benzene ring with an iodine atom.
Reaction Conditions: The reaction is typically carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) in an organic solvent like acetic acid.
Industrial Production Methods
- Industrial production methods for these compounds may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
-
2-hydroxy-N-propan-2-ylbenzamide
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
-
1-iodo-2,3,4,5-tetramethylbenzene
Substitution: The iodine atom can be substituted with other nucleophiles, such as in the formation of Grignard reagents.
Oxidation: The methyl groups can undergo oxidation to form carboxylic acids or aldehydes.
Addition: The benzene ring can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
2-hydroxy-N-propan-2-ylbenzamide: Oxidation can yield quinone derivatives, while reduction can produce the corresponding amine.
1-iodo-2,3,4,5-tetramethylbenzene: Substitution reactions can yield various substituted benzene derivatives, and oxidation can produce carboxylic acids or aldehydes.
Applications De Recherche Scientifique
Chemistry
2-hydroxy-N-propan-2-ylbenzamide: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
1-iodo-2,3,4,5-tetramethylbenzene: Utilized in the synthesis of complex organic molecules and as a precursor for the preparation of Grignard reagents.
Biology and Medicine
2-hydroxy-N-propan-2-ylbenzamide: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
1-iodo-2,3,4,5-tetramethylbenzene: Studied for its role in radiolabeling and imaging applications in medical diagnostics.
Industry
2-hydroxy-N-propan-2-ylbenzamide: Used in the production of pharmaceuticals and agrochemicals.
1-iodo-2,3,4,5-tetramethylbenzene: Employed in the manufacture of specialty chemicals and materials.
Mécanisme D'action
-
2-hydroxy-N-propan-2-ylbenzamide
Mechanism: The compound may exert its effects through interactions with specific enzymes or receptors, leading to modulation of biological pathways.
Molecular Targets: Potential targets include enzymes involved in inflammation and microbial growth.
-
1-iodo-2,3,4,5-tetramethylbenzene
Mechanism: The compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Molecular Targets: In radiolabeling applications, the iodine atom can serve as a tracer for imaging studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-N-propan-2-ylbenzamide: Similar compounds include other benzamide derivatives such as 2-hydroxy-N-methylbenzamide and 2-hydroxy-N-ethylbenzamide.
1-iodo-2,3,4,5-tetramethylbenzene: Similar compounds include other iodinated aromatic compounds such as 1-iodo-2,4,6-trimethylbenzene and 1-iodo-3,5-dimethylbenzene.
Uniqueness
2-hydroxy-N-propan-2-ylbenzamide: The presence of both a hydroxyl group and an isopropyl group on the benzene ring provides unique chemical reactivity and potential biological activity.
1-iodo-2,3,4,5-tetramethylbenzene: The combination of four methyl groups and an iodine atom on the benzene ring offers distinct reactivity patterns, making it valuable for specific synthetic applications.
Propriétés
Formule moléculaire |
C20H26INO2 |
|---|---|
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
2-hydroxy-N-propan-2-ylbenzamide;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C10H13NO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-7(2)11-10(13)8-5-3-4-6-9(8)12/h5H,1-4H3;3-7,12H,1-2H3,(H,11,13) |
Clé InChI |
WYTKJQLDVDLDPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)I.CC(C)NC(=O)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


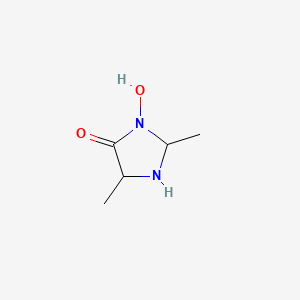
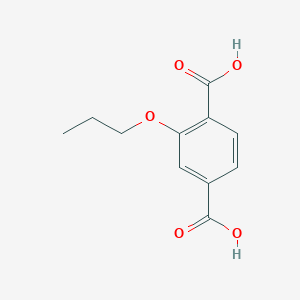

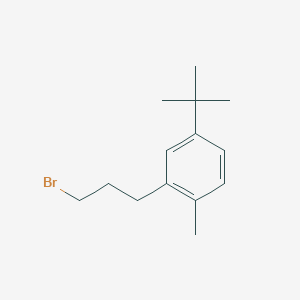
![tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B12823033.png)
![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)

![12-Phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B12823057.png)
